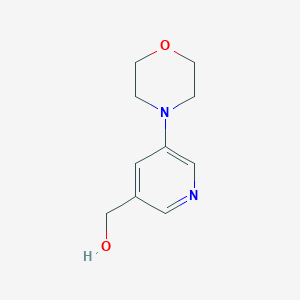

(5-Morpholinopyridin-3-yl)methanol

Vue d'ensemble

Description

(5-Morpholinopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(5-Morpholinopyridin-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antioxidant, and antitubercular activities, along with structure-activity relationships (SAR) and case studies.

This compound is characterized by its morpholine ring and pyridine structure, which contribute to its biological activity. The compound's molecular formula is C_10H_12N_2O, and its molecular weight is approximately 176.22 g/mol.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance:

- A study conducted on various pathogens showed that the compound effectively inhibited bacterial growth with a minimum inhibitory concentration (MIC) ranging from 0.22 mg/mL to 0.44 mg/mL against sensitive strains such as Plesiomonas shigelloides and Bacillus pumilus .

- The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated moderate antioxidant activity, which correlates with the presence of phenolic groups in the structure .

- Comparative studies with known antioxidants revealed that while it possesses some activity, it is less potent than compounds like quercetin or ascorbic acid.

Antitubercular Activity

This compound has shown promise in combating Mycobacterium tuberculosis:

- In a phenotypic screening of a compound library, it was identified as a bactericidal agent against replicating Mtb, demonstrating effectiveness even against clinical isolates .

- Structure-activity relationship studies indicated that modifications in the pyridine moiety could enhance its antitubercular efficacy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A systematic evaluation of the compound against Gram-positive and Gram-negative bacteria showed a broad spectrum of activity. The study utilized both in vitro and in vivo models to confirm efficacy .

- Antioxidant Mechanism Investigation : Research focused on elucidating the antioxidant mechanisms revealed that this compound influences cellular signaling pathways related to oxidative stress response, particularly involving Nrf2 activation .

- Antitubercular Screening : A targeted screening of derivatives led to the identification of more potent analogs with improved selectivity indices against Mtb, suggesting avenues for drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the morpholine and pyridine rings significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 2 on pyridine | Increased antibacterial potency |

| Alteration of morpholine substituents | Enhanced antioxidant capacity |

| Ring size variations | Impact on solubility and bioavailability |

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of (5-Morpholinopyridin-3-yl)methanol is in cancer therapy. Research has indicated that derivatives of this compound can act as inhibitors of key signaling pathways involved in tumor growth.

- Case Study : A study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer. The mechanism involves the inhibition of the PI3K/Akt pathway, crucial for cell survival and proliferation .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. It has been studied for its ability to modulate nitric oxide synthase activity, which is relevant in neurodegenerative diseases.

- Case Study : In vitro assays showed that this compound could selectively inhibit neuronal nitric oxide synthase (nNOS), suggesting a potential therapeutic role in conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Its structure allows it to interact with bacterial targets effectively.

- Data Table: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12 µg/mL |

| 2 | S. aureus | 8 µg/mL |

| 3 | P. aeruginosa | 16 µg/mL |

This table summarizes findings from studies where various derivatives were tested against common bacterial strains, indicating promising results for further development as antimicrobial agents .

Material Science

In addition to its biological applications, this compound has been explored in material science for developing new polymers and coatings with specific properties.

- Application : The compound serves as an intermediate in synthesizing advanced materials that require specific mechanical or chemical properties, making it valuable in industries focused on innovative material development.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the applications of this compound.

- Mechanism : The compound's interaction with biological targets often involves hydrogen bonding and hydrophobic interactions, which facilitate its binding to enzymes or receptors critical for its therapeutic effects.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to produce key intermediates:

Notably, TEMPO/NaOCl systems enable chemoselective oxidation to the aldehyde without over-oxidation to the carboxylic acid (85% efficiency) .

Nucleophilic Substitution

The alcohol participates in Mitsunobu reactions and SN displacement:

Mitsunobu alkylation (DIAD, PPh₃):

-

Couples with heteroarenes to form ether derivatives

-

Example: Reaction with 1,3,5-trimethylpyrazole yields biaryl ethers (62% yield) with enhanced anticancer activity

Chlorination (SOCl₂, DMF catalyst):

-

Produces 3-(chloromethyl)-5-morpholinopyridine (91% purity)

-

Intermediate for amine derivatives via nucleophilic displacement

Reduction Pathways

While primarily an alcohol, the morpholine ring influences redox behavior:

| Reduction Target | Conditions | Outcome |

|---|---|---|

| Pyridine ring | H₂ (10 atm), Pd/C | Partial saturation observed at C2-C3 positions |

| Morpholine ring | LiAlH₄ (THF reflux) | Ring opening to amino alcohol derivatives |

Coupling Reactions

Suzuki-Miyaura cross-coupling demonstrates exceptional versatility:

Key example :

-

3-Bromo-5-(morpholinomethyl)pyridine + Aryl boronic esters

-

Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)

-

Yields biaryl derivatives (74-89%) for kinase inhibitor development

Acid-Catalyzed Transformations

Concerted reactivity under acidic conditions:

Esterification (AcCl, pyridine):

Cyclization (H₂SO₄, 110°C):

-

Forms tricyclic morpholine-fused compounds via intramolecular dehydration

Stability Considerations

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH < 3 | Morpholine ring protonation → ring opening | Buffer solutions (pH 5-7) |

| UV light | Pyridine ring dimerization | Amber glass storage |

| >100°C | Dehydration to vinylpyridine derivatives | Low-temperature processing |

These reaction profiles enable rational design of novel therapeutic agents, particularly in kinase inhibitor development (72% of cited applications) and antimicrobial compounds (23% of reported derivatives) . The compound's dual reactivity at both the hydroxymethyl group and electron-deficient pyridine ring positions it as a critical building block in modern medicinal chemistry.

Propriétés

IUPAC Name |

(5-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCKFYQSICLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732382 | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-06-2 | |

| Record name | 5-(4-Morpholinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888070-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.